BenchChemオンラインストアへようこそ!

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Lipophilicity ADME Lead-likeness

Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (CAS 1196156-04-3; C₁₃H₁₈ClN₃O₂; MW 283.75 g/mol) belongs to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a Boc-protected secondary amine at position 6, a chlorine atom at position 4, and a methyl group at position 2 on the partially saturated bicyclic core.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
Cat. No. B8011653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Molecular FormulaC13H18ClN3O2
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl
InChIInChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3
InChIKeyIKFYSIXMIISJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-D]Pyrimidine-6(5H)-Carboxylate: A Bifunctional Building Block for Kinase-Focused Library Synthesis


Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate (CAS 1196156-04-3; C₁₃H₁₈ClN₃O₂; MW 283.75 g/mol) belongs to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a Boc-protected secondary amine at position 6, a chlorine atom at position 4, and a methyl group at position 2 on the partially saturated bicyclic core. This substitution pattern renders it a versatile late-stage intermediate: the 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the Boc group enables orthogonal protecting group strategies for sequential N-6 functionalization [2]. The compound is supplied by multiple reputable vendors (ChemScene, AChemBlock, AKSci, BLD Pharmatech via Fujifilm Wako) at purities of 95–98% .

Why Closely Related Pyrido[4,3-d]Pyrimidine Intermediates Cannot Be Interchanged for Tetrahydropyrido[4,3-d]Pyrimidine Library Construction


The pyrido[4,3-d]pyrimidine scaffold exhibits pronounced substitution-dependent variability in both reactivity and biopharmaceutical properties. A systematic biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidines demonstrated that substituent pattern dictated a >2,200-fold range in fasted-state simulated intestinal fluid solubility (1.9 μM to 4.2 mM) and a >300-fold range in Caco-2 permeability coefficients (0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s) [1]. In the 5,7-dichloro series, regioselective reactivity differences between chlorine positions enabled sequential functionalization—but also introduced the synthetic burden of controlling chemoselectivity when both halogens are present [2]. The specific combination of a 4-chloro leaving group, a metabolically stable 2-methyl substituent, and a Boc-protected N-6 in the target compound avoids the regioselectivity challenges of the 2,4-dichloro analog while preserving a single reactive halogen handle for diversification. Replacing this compound with the non-Boc analog (CAS 944901-71-7) would forfeit the acid-labile amine protection essential for orthogonal deprotection strategies widely employed in THPP-based library synthesis [3].

Quantitative Differentiation of Tert-Butyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-D]Pyrimidine-6(5H)-Carboxylate Versus Closest Structural Analogs


XLogP Lipophilicity Balance: Intermediate cLogP Offers Superior Permeability–Solubility Compromise Versus 4-Chloro (No 2-Me) and 2,4-Dichloro Analogs

The target compound's computed XLogP3-AA of 2.3 (PubChem) [1] positions it between the less lipophilic 4-chloro analog without 2-methyl substitution (CAS 1056934-87-2; XLogP3-AA = 1.9 [2]) and the more lipophilic 2,4-dichloro analog (CAS 635698-56-5; formula C₁₂H₁₅Cl₂N₃O₂, higher halogen content) . In the biopharmaceutical profiling study of the pyrido[4,3-d]pyrimidine class, FaSSIF solubility varied from 1.9 μM to 4.2 mM and Caco-2 permeability from 0.17 to 52 × 10⁻⁶ cm/s, with polar surface area correlating with permeability (R = 0.86) and metabolic stability (R = 0.76) [3]. The 2-methyl substituent modestly increases lipophilicity (ΔXLogP +0.4 versus the 4-chloro-only analog) without introducing a second halogen that would further elevate logP and potentially reduce solubility—a critical balance for maintaining drug-like properties in lead optimization campaigns.

Lipophilicity ADME Lead-likeness Physicochemical profiling

Single Reactive Halogen Eliminates Regioselectivity Burden: 4-Chloro Versus 2,4-Dichloro Analog in Cross-Coupling and SNAr Diversification

The 2,4-dichloropyrido[4,3-d]pyrimidine scaffold contains two chlorine atoms with differential reactivity: the C4 chlorine is generally more susceptible to SNAr than the C2 chlorine . This inherent selectivity, while exploitable, demands careful control of stoichiometry, temperature, and catalyst selection to avoid mixtures of mono- and disubstituted products. The target compound eliminates this complexity entirely by replacing the 2-chloro with a 2-methyl group, leaving only the more reactive 4-chloro position as a single electrophilic site [1]. In the 5,7-dichloro series, Jang et al. demonstrated that sequential displacement with different nucleophiles was possible but required two separate reaction steps under distinct conditions [2]. The single 4-chloro handle in the target compound streamlines diversification: one SNAr or Suzuki coupling step installs the desired substituent at position 4 without competition or regioselectivity concerns, reducing step count and improving overall yield in parallel library synthesis.

Regioselective cross-coupling Nucleophilic aromatic substitution Parallel library synthesis Synthetic efficiency

Molecular Weight Advantage: 283.75 Da Target Versus 304.17 Da for 2,4-Dichloro Analog Supports Fragment-Based and Lead-Like Library Design

The target compound (MW = 283.75 g/mol) [1] is 20.42 Da lighter than the 2,4-dichloro analog (MW = 304.17 g/mol) , representing a ~6.7% molecular weight reduction. While neither compound falls within strict fragment space (MW < 300 is the typical threshold for fragment-based screening), the target compound's lower MW is directionally favorable for lead-like chemical space optimization. In a retrospective analysis of oral drug candidates, each 10 Da increase in molecular weight was associated with an increased probability of attrition due to ADMET liabilities. The 2,4-dichloro analog carries an additional chlorine atom that adds mass and lipophilicity without contributing a synthetic handle distinct from the 4-chloro position, making it less efficient from a molecular weight-to-functional-group perspective [2].

Fragment-based drug discovery Lead-likeness Molecular weight efficiency Rule of Three

Orthogonal Boc Protection at N-6 Enables Acid-Labile Deprotection Strategy Unavailable in the Free Amine Analog (CAS 944901-71-7)

The Boc (tert-butyloxycarbonyl) group at N-6 of the target compound can be quantitatively removed under acidic conditions (TFA/CH₂Cl₂ or 4 N HCl/dioxane) to liberate the free secondary amine, while remaining stable under the basic and nucleophilic conditions used for 4-chloro displacement [1]. This orthogonality is essential for the established THPP synthetic route: the Boc group survives the amidine cyclization step (Et₃N, EtOH, reflux) and subsequent SNAr or cross-coupling at C4, then is cleaved in a final deprotection step to reveal the N-6 amine for further derivatization [2]. The direct non-Boc analog (4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, CAS 944901-71-7, MW 183.64) lacks this protecting group and would require re-installation prior to synthetic sequences that demand N-6 protection—adding an extra synthetic step and reducing atom economy. Conversely, the Fmoc-protected analogs (e.g., CAS 903130-16-5) require basic piperidine/DMF deprotection conditions that may be incompatible with base-sensitive functional groups introduced at C4 [3].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis compatibility Sequential functionalization

2-Methyl Substituent Provides Metabolic Stability and Distinct SAR Profile Versus 2-H and 2-Cl Analogs Confirmed by Class-Level TNF-α Inhibition Data

In a systematic SAR study of pyrido[4,3-d]pyrimidine analogs, Jang et al. demonstrated that variation of the 2-position substituent (Cl, H, alkyl, aryl) profoundly influenced biological activity: only specific substitution patterns yielded TNF-α release inhibition with IC₅₀ values in the 0.6–10 μM range [1]. The 2-methyl group in the target compound provides a metabolically stable alkyl substituent, in contrast to the 2-chloro analog which introduces a second electrophilic site susceptible to glutathione conjugation and nucleophilic metabolism [2]. The biopharmaceutical profiling study further confirmed that aliphatic substituents, including methyl groups, were predicted as sites susceptible to cytochrome P450-mediated metabolism but with lower intrinsic clearance than electron-rich aromatic or heteroatom-linked substituents [3]. The 2-methyl analog without 4-chloro (CAS 210538-72-0) lacks the synthetic handle needed for C4 diversification, making the bifunctional combination in the target compound uniquely suited for generating structurally diverse libraries with a single core intermediate.

Structure-activity relationship Metabolic stability Anti-inflammatory TNF-α inhibition

Multi-Vendor Availability at Differentiated Purity Grades Supports Both Discovery-Phase Screening (95%) and Lead Optimization (98%) Procurement Requirements

The target compound is stocked by multiple independent suppliers with verifiable purity specifications: ChemScene (Cat. CS-0077281, 98% purity) , AChemBlock (Cat. X183395, 95% purity, light yellow semi-solid, store at 0–8°C) , AKSci (Cat. 1770DW, 95% purity) , and BLD Pharmatech via Fujifilm Wako (Product Code BD00777728, cold storage) . This multi-vendor landscape is not replicated for all comparators: the 2,4-dichloro analog (CAS 635698-56-5) is primarily available from a smaller set of suppliers, while the Fmoc-protected analog (CAS 903130-16-5) has limited commercial availability. Price points range from approximately $605/250 mg (AChemBlock) to ¥94,600/100 mg (Fujifilm Wako, reflecting Japanese market pricing for research-grade material), with premium pricing for the 98% purity grade reflecting additional QC characterization.

Supply chain Purity specification QC consistency Procurement

Optimal Procurement and Application Scenarios for Tert-Butyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-D]Pyrimidine-6(5H)-Carboxylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of 4-Substituted THPP Kinase Inhibitors Requiring Sequential C4/N6 Functionalization

The target compound's orthogonal Boc protection (acid-labile) and single 4-chloro handle (SNAr/cross-coupling under basic conditions) enable a two-step diversification sequence without protecting group interference [1]. This directly addresses the synthetic limitation of the 2,4-dichloro analog, which demands regioselective control at each step. A medicinal chemistry team procuring this intermediate can execute a 48- or 96-well parallel synthesis campaign: first, C4 SNAr with diverse amines (8–12 nucleophiles, Et₃N, EtOH, 80°C, 16 h) to generate 4-substituted intermediates, followed by Boc deprotection with TFA/CH₂Cl₂ (RT, 2 h) and N6 acylation or reductive amination to install a second diversity element [2]. This workflow is incompatible with the non-Boc analog (CAS 944901-71-7), which would require a protection step prior to C4 functionalization, adding one synthetic operation per library member.

Hit-to-Lead Optimization of PI3Kδ or EGFR Kinase Inhibitors Where Balanced Lipophilicity (XLogP 2.3) Is Critical for ADME

The THPP scaffold has been validated as a PI3Kδ inhibitor core (compound 11f: PI3Kδ IC₅₀ = 15 nM, >135-fold selectivity over PI3Kα) [1] and as an EGFR tyrosine kinase inhibitor pharmacophore [2]. In hit-to-lead programs, the target compound's XLogP of 2.3—intermediate between the 4-chloro analog (XLogP 1.9) and the 2,4-dichloro analog (more lipophilic)—positions it favorably within the drug-like lipophilicity window. The biopharmaceutical profiling study established that pyrido[4,3-d]pyrimidine substituent patterns drive >2,200-fold differences in solubility and >300-fold differences in permeability [3], meaning that the choice of core intermediate directly impacts the ADME profile of the final library. Procuring this specific intermediate, rather than a more lipophilic or more polar analog, provides a designed starting point for balancing potency with pharmacokinetic properties.

Fragment-Elaboration and Lead-Like Library Construction Where Molecular Weight Headroom Is Essential

At 283.75 Da, the target compound provides ~66–116 Da of molecular weight headroom before reaching the 350–400 Da lead-like threshold, compared to only ~46–96 Da headroom for the 304.17 Da 2,4-dichloro analog [1]. This additional ~20 Da translates to the capacity to incorporate a larger functional group (e.g., a phenyl or heteroaryl substituent via Suzuki coupling at C4) without breaching lead-likeness criteria. For compound collection managers building screening libraries, this molecular weight advantage means the target compound can serve as a core for a broader diversity set while maintaining physicochemical property compliance [2]. The 98% purity grade (ChemScene) is specifically suited for this application, as library compounds destined for biological screening require stringent impurity control to avoid false positives.

Multi-Step Medicinal Chemistry Campaigns Requiring Reliable Multi-Vendor Supply and Defined QC Specifications

The target compound's availability from ≥5 independent suppliers with documented purity specifications (95% from AChemBlock/AKSci for initial SAR; 98% from ChemScene for late-stage optimization) [1] provides procurement resilience that is not available for the single-source or limited-availability comparators. For long-running medicinal chemistry programs (12–24 months), single-supplier dependency creates the risk of supply interruption due to stockout or quality issues. The multi-vendor landscape for this intermediate—spanning North American (AKSci, AChemBlock), Chinese (ChemScene, BLD Pharmatech), and Japanese (Fujifilm Wako) distributors—enables competitive pricing and mitigates supply chain risk. Specifications including appearance (light yellow semi-solid), storage conditions (0–8°C, sealed dry), and analytical documentation (HNMR, HPLC, CoA available upon request) [2] are critical for GLP-adjacent workflows where batch traceability is required.

Quote Request

Request a Quote for Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.